molecular formula C9H6INO2 B14904440 Cyanomethyl 3-iodobenzoate

Cyanomethyl 3-iodobenzoate

Cat. No.: B14904440
M. Wt: 287.05 g/mol
InChI Key: XRTOGFHTQSRLAO-UHFFFAOYSA-N
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Description

Cyanomethyl 3-iodobenzoate is an organic compound with the molecular formula C9H6INO2. It is a derivative of benzoic acid, where the hydrogen atom at the meta position is replaced by an iodine atom, and the carboxyl group is esterified with a cyanomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl 3-iodobenzoate can be synthesized through various methods. One common approach involves the esterification of 3-iodobenzoic acid with cyanomethyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Scientific Research Applications

Cyanomethyl 3-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyanomethyl 3-iodobenzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or proteins, altering their activity or function. The exact molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

cyanomethyl 3-iodobenzoate

InChI

InChI=1S/C9H6INO2/c10-8-3-1-2-7(6-8)9(12)13-5-4-11/h1-3,6H,5H2

InChI Key

XRTOGFHTQSRLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OCC#N

Origin of Product

United States

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